2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide
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Overview
Description
2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a methylthio group and a thiophen-3-yl benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the nicotinamide core and introduce the methylthio group through a nucleophilic substitution reaction. The thiophen-3-yl benzyl group can be attached via a palladium-catalyzed coupling reaction, such as the Suzuki or Sonogashira coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials .
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can yield amines .
Scientific Research Applications
2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-(2-(thiophen-2-yl)benzyl)nicotinamide
- 2-(methylthio)-N-(2-(thiophen-4-yl)benzyl)nicotinamide
Uniqueness
2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide is unique due to the specific positioning of the thiophen-3-yl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it a valuable subject for further research .
Biological Activity
2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing key findings from diverse research studies, including synthesis methods, biological assays, and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the following general steps:
- Formation of the Nicotinamide Core : The nicotinamide structure is synthesized through the condensation of nicotinic acid derivatives with appropriate amines.
- Introduction of the Methylthio Group : This can be achieved through methylation reactions using methylthiol or other methylating agents.
- Benzyl and Thiophene Substitution : The final compound is formed by introducing the thiophen-3-yl and benzyl groups via nucleophilic substitution reactions.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, related nicotinamides have shown significant activity against various cancer cell lines:
- Cell Lines Tested : A panel of 60 human cancer cell lines was evaluated for cytotoxicity.
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization. For example, some derivatives demonstrated GI50 values ranging from 0.25 to 8.34 µM, indicating potent anticancer activity .
Compound | Cell Line | GI50 (µM) | Mechanism |
---|---|---|---|
4g | MCF-7 | 0.25 | Tubulin polymerization inhibition |
4i | MCF-7 | 1.42 | Apoptosis induction |
Enzyme Inhibition
The compound also exhibits potential as an inhibitor of specific enzymes involved in drug metabolism:
- Cytochrome P450 Inhibition : Compounds in this class have been shown to selectively inhibit cytochrome P450 enzymes (CYP2A6 and CYP2A13), which are crucial in the metabolism of nicotine and other substrates linked to tobacco use . This inhibition can reduce the harmful effects associated with tobacco products.
Case Studies
Several case studies highlight the biological significance of similar compounds:
-
Case Study on Cancer Cell Lines :
- A study evaluated a series of N-substituted nicotinamides against breast cancer cells (MCF-7). The most active compound induced G2/M phase arrest and exhibited a high degree of selectivity for cancer cells over normal cells.
-
In Vivo Studies :
- In animal models, compounds with similar structures were investigated for their ability to inhibit tumor growth, demonstrating promising results in reducing tumor size and improving survival rates.
Properties
IUPAC Name |
2-methylsulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-22-18-16(7-4-9-19-18)17(21)20-11-13-5-2-3-6-15(13)14-8-10-23-12-14/h2-10,12H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWKAWIGOOSMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.